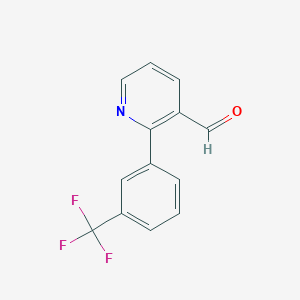

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde

Beschreibung

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, which are advantageous in drug design .

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIZVXFWKGPJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and nicotinic acid.

Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and nicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Aldehyde Functionalization

The aldehyde group undergoes nucleophilic additions and condensation reactions :

-

Schiff base formation : Reacts with amines (e.g., piperazine derivatives) to form imines. For instance, 6-hydroxy-nicotinaldehyde reacts with N1-Boc-piperazine via reductive amination using NaBH(OAc)₃ .

-

Cyclization : In the presence of TMSCF₃ and CsF, the aldehyde participates in intramolecular cyclization to form heterocycles like 1-trifluoromethyl-1,3-dihydrofuro[3,4-b]quinolines (88% yield for analogous compounds) .

Heterocycle Formation

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde serves as a precursor for fused heterocycles:

-

Furoquinoline synthesis : Reacts with TMSCF₃ under basic conditions to form tricyclic structures. For example, 3-benzylidene-1-trifluoromethyl-furoquinoline (5a) is synthesized in 88% yield .

-

Spectroscopic characterization :

Cross-Coupling Reactions

The aryl trifluoromethyl group enables Suzuki-Miyaura couplings for further derivatization:

-

Borylation : The 3-(trifluoromethyl)phenyl moiety can undergo palladium-catalyzed coupling with aryl boronic acids. Similar reactions for 2-(trifluoromethyl)pyridine derivatives achieve >90% yields .

Stability and Handling

-

Storage : Stable under inert atmospheres at –20°C.

-

Decomposition : Prolonged exposure to moisture may hydrolyze the aldehyde to carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The trifluoromethyl group in 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde contributes to its enhanced antimicrobial properties. Research has shown that derivatives of this compound exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.

- Mechanism of Action : The presence of the trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with bacterial targets.

- Case Studies : In vitro studies have demonstrated that analogs of this compound show significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming established antibiotics like ciprofloxacin .

Antitubercular Properties

This compound has been investigated for its antitubercular activity, particularly as a potential treatment for drug-resistant strains of Mycobacterium tuberculosis.

- Research Findings : A study indicated that compounds derived from nicotinaldehyde exhibited enhanced efficacy against both replicating and non-replicating forms of M. tuberculosis. The incorporation of the trifluoromethyl group was found to significantly improve the in vivo efficacy compared to non-fluorinated analogs .

- Clinical Relevance : Given the rising incidence of drug-resistant tuberculosis, compounds like this compound are being explored as alternatives or adjuncts to existing therapies .

Synthesis of Bioactive Compounds

The versatility of this compound as a synthetic intermediate is noteworthy. It serves as a crucial building block in the development of various pharmaceutical agents.

- Synthetic Applications : This compound has been utilized in the synthesis of more complex structures, including those targeting neglected tropical diseases and other infectious diseases .

- Examples : The synthesis of novel nitroimidazoles and their derivatives has been facilitated by using this compound as a precursor, demonstrating its importance in drug discovery pipelines .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) associated with this compound is crucial for optimizing its pharmacological properties.

- SAR Studies : Research has shown that modifications to the phenyl and pyridine rings can lead to significant changes in biological activity. For instance, varying the substituents on the phenyl ring can enhance selectivity and potency against specific microbial targets .

- Data Table : Below is a summary table highlighting key findings from SAR studies related to this compound:

Wirkmechanismus

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde, differing primarily in substituent position or functional groups:

Key Observations :

- Substituent Position : The placement of CF₃ on the phenyl ring (vs. pyridine in other analogs) may alter steric and electronic interactions. For example, 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde prioritizes pyridine modification, whereas the target compound focuses on phenyl substitution.

- Functional Groups : Carboxhydrazides (e.g., compounds 6a–6f) exhibit lower inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts compared to aldehydes, suggesting that the aldehyde group in this compound may confer distinct reactivity or binding properties .

Computational and Methodological Considerations

- Docking Studies: Tools like AutoDock Vina () can predict binding modes of this compound relative to analogs. For instance, the CF₃ group’s hydrophobicity may favor interactions with nonpolar enzyme pockets, while the aldehyde could form covalent adducts with nucleophilic residues.

- Crystallography : While SHELX () is widely used for small-molecule refinement, structural data for the target compound is lacking. Comparative analysis with crystallized analogs (e.g., 3-chloro-N-phenyl-phthalimide in ) could clarify conformational preferences.

Biologische Aktivität

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound notable for its unique structural features, including a trifluoromethyl group and a nicotinaldehyde moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Molecular Structure

- Molecular Formula : C13H8F3NO

- Key Functional Groups : Trifluoromethyl group, aldehyde group, and pyridine derivative.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and nicotinic acid under reflux conditions with a suitable catalyst such as piperidine. The product is purified through recrystallization or column chromatography.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For example, derivatives with similar structures have been tested against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating promising results .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-Trifluoromethyl)phenylacetic acid | Staphylococcus aureus | 8 µg/mL |

| 3-(Trifluoromethyl)benzaldehyde | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The anticancer potential of trifluoromethyl-containing compounds has been explored in various studies. The lipophilicity imparted by the trifluoromethyl group enhances cellular uptake, allowing these compounds to interact effectively with cancer cell pathways. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although specific experimental data is still required to validate these findings .

Case Study: Anticancer Screening

A recent study evaluated the cytotoxic effects of several trifluoromethyl-substituted compounds on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of specific enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. This inhibition disrupts pH regulation within cancer cells, leading to increased apoptosis rates .

Table 2: Enzyme Inhibition Data

| Compound Name | Target Enzyme | Inhibition Type |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)benzenesulfonamide | Carbonic Anhydrase IX | Competitive Inhibition |

| 2-(3-Trifluoromethyl)phenylpyridine | Acetylcholinesterase | Non-competitive Inhibition |

The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to the lipophilic nature of the trifluoromethyl group. Once inside the cell, it can interact with various molecular targets, modulating their activity and leading to observed biological effects such as antimicrobial action or cytotoxicity against cancer cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde, and how can intermediates be characterized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a trifluoromethyl-substituted arylboronic acid and a halogenated nicotinaldehyde precursor. For example, describes similar coupling strategies for trifluoromethylphenyl derivatives. Post-synthesis, intermediates should be characterized via NMR and NMR to confirm regioselectivity and purity. Mass spectrometry (ESI-MS) is critical for verifying molecular weight, as demonstrated in for analogous compounds .

Q. Which analytical techniques are optimal for detecting the aldehyde functional group in this compound?

- Methodological Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classical method to confirm aldehyde presence via hydrazone formation, detectable by HPLC or UV-Vis spectroscopy (). Additionally, NMR (δ ~9.5–10.5 ppm for aldehyde protons) and FT-IR (stretching at ~1700–1720 cm) provide complementary confirmation. For trace impurities, LC-MS with a C18 column and 0.1% TFA in acetonitrile/water is recommended .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

- Methodological Answer : The -CF group stabilizes the aryl ring via inductive effects, reducing electron density at the aldehyde carbon. This can slow nucleophilic additions but enhance electrophilicity in reactions like Wittig or Henry reactions. Computational studies (e.g., DFT calculations) are advised to map electronic effects, as seen in ’s structure-activity relationship (SAR) analyses. Experimental validation via kinetic studies under varying conditions (e.g., solvent polarity, temperature) is critical .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software address them?

- Methodological Answer : The trifluoromethyl group’s high thermal motion and potential disorder complicate crystallographic refinement. SHELXL ( ) allows for anisotropic displacement parameter refinement and partial occupancy modeling. For high-resolution data, using restraints for CF geometry (C–F bond lengths ~1.33 Å) and implementing TWIN/BASF commands for twinned crystals improves accuracy. Comparative analysis with related structures (e.g., ’s ethyl acetate derivatives) can guide parameterization .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often stem from impurities or solvent effects. Purify compounds via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by HPLC (>95%, ). For biological assays, ensure consistent solvent systems (e.g., DMSO concentration <1%) and replicate experiments across cell lines. SAR studies, as in , should compare trifluoromethyl positioning (para vs. meta) to isolate steric/electronic contributions .

Key Considerations for Experimental Design

- Control Experiments : Include trifluoromethyl-free analogs to isolate electronic effects.

- High-Throughput Screening : Use automated crystallography pipelines with SHELXC/D/E ( ) for rapid phase determination.

- Statistical Validation : Apply ANOVA to compare reaction yields under varying conditions (e.g., catalyst loading, solvent).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.